molecular formula C5H4N2O4 B2400938 4,6-Dihydroxypyridazine-3-carboxylic acid CAS No. 1442437-21-9

4,6-Dihydroxypyridazine-3-carboxylic acid

Cat. No.: B2400938
CAS No.: 1442437-21-9
M. Wt: 156.097
InChI Key: XCNDXNJULVWJCE-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridazine-3-carboxylic acid (CAS: 1823277-97-9) is a pyridazine derivative with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol . It is characterized by a pyridazine ring substituted with two hydroxyl groups at positions 4 and 6 and a carboxylic acid group at position 2. The compound is highly polar due to its functional groups, influencing its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). It is primarily used in research settings, particularly in pharmaceutical and biochemical studies, as a building block for synthesizing heterocyclic compounds .

Storage conditions recommend sealing the compound in a dry environment at 2–8°C to prevent degradation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDXNJULVWJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxypyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxypyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Structure: Pyrimidine ring (two nitrogen atoms at non-adjacent positions) substituted with chlorine (position 2), methyl (position 6), and carboxylic acid (position 4) .
  • Key Differences :
    • The pyrimidine ring differs from pyridazine in nitrogen placement, altering electronic properties and reactivity.
    • Chlorine and methyl substituents enhance lipophilicity compared to the hydroxyl-rich pyridazine derivative.
  • Applications: Likely used in agrochemical or medicinal chemistry for halogenated intermediates. Limited toxicity data available .

Hexahydropyridazine-3-carboxylic Acid (CAS: 24182-11-4)

  • Structure : Saturated pyridazine ring (hexahydro) with a carboxylic acid group .
  • Key Differences :
    • Saturation reduces aromaticity, increasing conformational flexibility and stability.
    • Molecular formula C₅H₁₀N₂O₂ (vs. C₅H₄N₂O₄) indicates lower oxygen content and higher hydrogenation.
  • Applications: Used in peptide mimetics and chiral synthesis due to its non-aromatic structure .

4,6-Dihydroxypyridazine-3-carboxylic Acid Ethyl Ester (CAS: 1352925-63-3)

  • Structure : Ethyl ester derivative of the parent compound, replacing the carboxylic acid with an ester group .
  • Key Differences :
    • Increased lipophilicity (molecular formula C₇H₈N₂O₄ ) enhances membrane permeability.
    • Used as a pharmaceutical intermediate, unlike the parent acid’s role in basic research .

5-Bromo-4,6-dihydroxypyridazine-3-carboxylic Acid (CAS: EN300-7538636)

  • Structure : Bromine substitution at position 5 on the pyridazine ring .
  • Key Differences :
    • Bromine adds steric bulk and electronic effects, favoring electrophilic substitution reactions.
    • Molecular weight increases to 277.32 g/mol (vs. 156.10 g/mol for the parent compound) .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 1823277-97-9 C₅H₄N₂O₄ 156.10 4-OH, 6-OH, 3-COOH Research building block
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Not provided Not provided 2-Cl, 6-CH₃, 4-COOH Halogenated intermediates
Hexahydropyridazine-3-carboxylic acid 24182-11-4 C₅H₁₀N₂O₂ 156.10 (est.) Saturated ring, 3-COOH Peptide synthesis
This compound ethyl ester 1352925-63-3 C₇H₈N₂O₄ 184.15 4-OH, 6-OH, 3-COOEt Pharmaceutical intermediates
5-Bromo-4,6-dihydroxypyridazine-3-carboxylic acid EN300-7538636 C₅H₃BrN₂O₄ 277.32 5-Br, 4-OH, 6-OH, 3-COOH Reactive intermediates

Biological Activity

4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA) is an organic compound with the molecular formula C5_5H4_4N2_2O4_4. This compound possesses a unique structure characterized by two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3 of the pyridazine ring. Its distinctive chemical properties have prompted investigations into its biological activities, including antimicrobial effects, enzyme inhibition, and modulation of cellular processes.

The biological activity of DHPCA is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions due to its hydroxyl and carboxylic acid groups. These interactions can influence various biochemical processes such as enzyme activity and receptor binding. The compound has shown potential as an enzyme inhibitor, particularly affecting oxidoreductases involved in oxidation-reduction reactions.

Antimicrobial Properties

Research indicates that DHPCA exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

DHPCA has been investigated for its role as an enzyme inhibitor. It has shown potential in modulating the activity of several enzymes, particularly those involved in metabolic pathways. Its interaction with oxidoreductases can alter their conformation and function, leading to changes in metabolic processes within cells.

Case Studies

  • Inhibition of Bacterial Growth : A study conducted on various bacterial strains revealed that DHPCA inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The compound was found to disrupt cell membrane integrity, leading to cell lysis.
  • Modulation of Metabolic Pathways : In a cellular model, DHPCA was shown to impact the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and differentiation. Treatment with DHPCA resulted in altered expression levels of genes associated with these processes, indicating its potential role as a modulator of cellular metabolism .

Summary of Biological Activities

Biological Activity Description
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
Enzyme Inhibition Modulates activity of oxidoreductases; alters metabolic pathways through enzyme interaction.
Cell Signaling Modulation Influences MAPK/ERK pathway; affects gene expression related to cell proliferation and metabolism.

Future Research Directions

Despite promising findings regarding the biological activities of DHPCA, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. Areas for future exploration include:

  • Detailed Mechanistic Studies : Investigating specific molecular targets and pathways influenced by DHPCA.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a biological context.
  • Safety Profile Assessment : Evaluating the safety and toxicity of DHPCA in various biological systems.

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